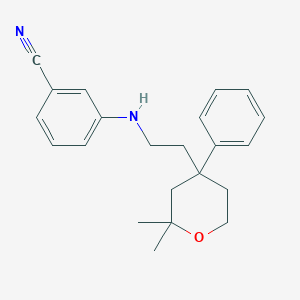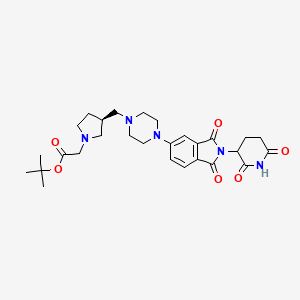
Tripeptide-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripeptide-8 is a synthetic peptide composed of three amino acids: arginine, histidine, and phenylalanine. It is often used in skincare products due to its anti-inflammatory and soothing properties. This compound is known for its ability to reduce skin irritation and redness, making it a popular ingredient in formulations for sensitive skin.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tripeptide-8 is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one, with each addition involving the activation of the carboxyl group of the incoming amino acid and its coupling to the amino group of the growing peptide chain. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale SPPS. The process is automated to ensure consistency and efficiency. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is then lyophilized to obtain a stable, dry powder.
Analyse Des Réactions Chimiques
Types of Reactions: Tripeptide-8 can undergo various chemical reactions, including:
Oxidation: The histidine residue in this compound can be oxidized to form histidine derivatives.
Reduction: Reduction reactions can occur at the phenylalanine residue, leading to the formation of reduced phenylalanine derivatives.
Substitution: Substitution reactions can take place at the arginine residue, resulting in the formation of substituted arginine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH₄) is often used as a reducing agent.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized histidine derivatives, reduced phenylalanine derivatives, and substituted arginine derivatives.
Applications De Recherche Scientifique
Tripeptide-8 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in peptide synthesis studies and as a building block for the synthesis of more complex peptides.
Biology: this compound is studied for its role in cellular signaling and protein interactions.
Medicine: It is investigated for its potential therapeutic effects in reducing inflammation and promoting wound healing.
Industry: this compound is used in the formulation of skincare products due to its anti-inflammatory and soothing properties.
Mécanisme D'action
Tripeptide-8 exerts its effects by interacting with the melanocortin 1 receptor (MC1-R) on the surface of skin cells. By inhibiting the binding of α-melanocyte-stimulating hormone (α-MSH) to MC1-R, this compound reduces the release of inflammatory cytokines such as interleukin-8 (IL-8). This leads to a decrease in skin inflammation and redness. Additionally, this compound can mitigate neurogenic edema, providing a soothing effect on the skin.
Comparaison Avec Des Composés Similaires
Tripeptide-8 is often compared to other peptides used in skincare, such as:
Palmitoyl Pentapeptide-4: Known for its anti-aging properties, it stimulates collagen production and improves skin elasticity.
Copper Tripeptide-1: Promotes wound healing and has anti-inflammatory effects.
Carnosine: An antioxidant peptide that protects the skin from oxidative stress.
Uniqueness of this compound: What sets this compound apart is its strong anti-inflammatory and soothing properties, making it particularly beneficial for sensitive and irritated skin. Unlike some other peptides, this compound specifically targets the melanocortin 1 receptor to modulate inflammatory responses, providing a unique mechanism of action.
Propriétés
Formule moléculaire |
C21H30N8O4 |
|---|---|
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C21H30N8O4/c22-15(10-14-11-25-12-27-14)18(30)29-17(9-13-5-2-1-3-6-13)19(31)28-16(20(32)33)7-4-8-26-21(23)24/h1-3,5-6,11-12,15-17H,4,7-10,22H2,(H,25,27)(H,28,31)(H,29,30)(H,32,33)(H4,23,24,26)/t15-,16-,17+/m0/s1 |
Clé InChI |
AYUOWUNWZGTNKB-YESZJQIVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2=CN=CN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose](/img/structure/B12368533.png)







